Ethyl 6-{[benzyl(ethyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[benzyl(ethyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a thiophene ring, a tetrahydropyrimidine core, and various substituents such as ethyl, benzyl, and carboxylate groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{[benzyl(ethyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Core: The initial step involves the condensation of an appropriate aldehyde with a thiophene derivative and urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine core.
Introduction of the Benzyl and Ethyl Groups: The next step involves the alkylation of the tetrahydropyrimidine core with benzyl and ethyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-{[benzyl(ethyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 6-{[benzyl(ethyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-{[benzyl(ethyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 6-{[benzyl(ethyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds such as:
Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 6-{[benzyl(ethyl)amino]methyl}-2-oxo-4-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Ethyl 6-{[benzyl(ethyl)amino]methyl}-2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N3O3S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 6-[[benzyl(ethyl)amino]methyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H25N3O3S/c1-3-24(13-15-9-6-5-7-10-15)14-16-18(20(25)27-4-2)19(23-21(26)22-16)17-11-8-12-28-17/h5-12,19H,3-4,13-14H2,1-2H3,(H2,22,23,26) |
InChI Key |
MBTWZGQYVNOYSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)OCC |
Origin of Product |
United States |
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